1H-Benzimidazole,1-(3-chloropropyl)-(9CI)
Overview
Description
1H-Benzimidazole,1-(3-chloropropyl)-(9CI) is an organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to benzene and imidazole The compound 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom of the benzimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of benzimidazole with 1,3-dichloropropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Benzimidazole+1,3-DichloropropaneK2CO3,DMF,Heat1H-Benzimidazole,1-(3-chloropropyl)-(9CI)
Industrial Production Methods
Industrial production of 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole,1-(3-chloropropyl)-(9CI) can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzimidazole ring can be oxidized to form benzimidazolone derivatives.
Reduction: The compound can be reduced to form 1-(3-aminopropyl)-1H-benzimidazole.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 1-(3-substituted propyl)-1H-benzimidazole derivatives.
Oxidation: Formation of benzimidazolone derivatives.
Reduction: Formation of 1-(3-aminopropyl)-1H-benzimidazole.
Scientific Research Applications
1H-Benzimidazole,1-(3-chloropropyl)-(9CI) has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole,1-(3-chloropropyl)-(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloropropyl)-1H-imidazole
- 1-(3-Chloropropyl)-1H-pyrazole
- 1-(3-Chloropropyl)-1H-triazole
Comparison
1H-Benzimidazole,1-(3-chloropropyl)-(9CI) is unique due to the presence of the benzimidazole ring, which imparts specific chemical and biological properties. Compared to similar compounds like 1-(3-Chloropropyl)-1H-imidazole, the benzimidazole derivative may exhibit enhanced stability and a broader range of biological activities. The presence of the benzene ring fused to the imidazole ring in benzimidazole provides additional sites for functionalization and interaction with biological targets.
Properties
IUPAC Name |
1-(3-chloropropyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-6-3-7-13-8-12-9-4-1-2-5-10(9)13/h1-2,4-5,8H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEJMYXQANEOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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